phosphane CAS No. 78312-99-9](/img/structure/B14445631.png)
[Bis(trimethylsilyl)methyl](dimethyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trimethylsilyl)methylphosphane is an organophosphorus compound characterized by the presence of trimethylsilyl groups and a phosphane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . This method is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production of Bis(trimethylsilyl)methylphosphane follows similar synthetic routes as laboratory methods but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines.
Aplicaciones Científicas De Investigación
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of Bis(trimethylsilyl)methylphosphane involves its interaction with molecular targets such as transition metals and biomolecules. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethylphosphine
- Dimethylphosphine
- Triethylphosphine
Uniqueness
Bis(trimethylsilyl)methylphosphane is unique due to the presence of trimethylsilyl groups, which impart distinct steric and electronic properties. These properties make it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
Propiedades
Número CAS |
78312-99-9 |
|---|---|
Fórmula molecular |
C9H25PSi2 |
Peso molecular |
220.44 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)methyl-dimethylphosphane |
InChI |
InChI=1S/C9H25PSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h9H,1-8H3 |
Clave InChI |
RITNPRKCLDCWSF-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C([Si](C)(C)C)P(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


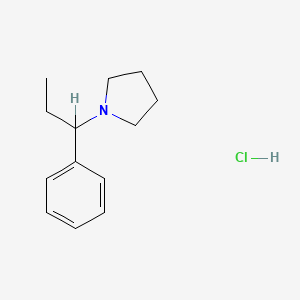
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
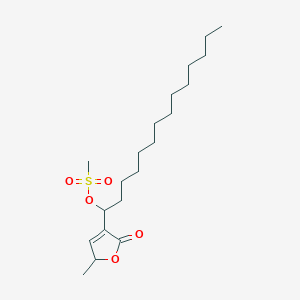
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)
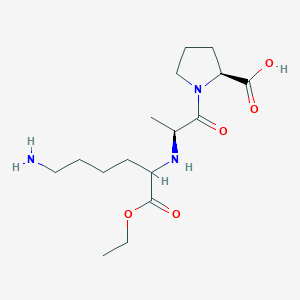

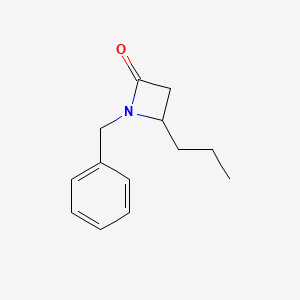
![4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]-N,N-diethylaniline](/img/structure/B14445587.png)
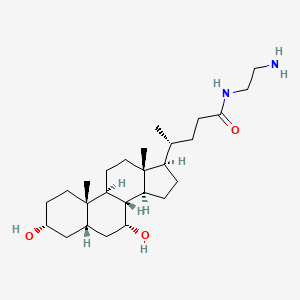
![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)


![4-Pentenoic acid, 2-[(1S)-1-hydroxyethyl]-, ethyl ester, (2S)-](/img/structure/B14445624.png)

